2-({[2-(4-fluorophenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
CAS No.: 1040681-62-6
Cat. No.: VC7351234
Molecular Formula: C20H13FN6O2S
Molecular Weight: 420.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040681-62-6 |
|---|---|
| Molecular Formula | C20H13FN6O2S |
| Molecular Weight | 420.42 |
| IUPAC Name | 2-[[2-(4-fluorophenyl)-4-oxo-5H-pyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one |
| Standard InChI | InChI=1S/C20H13FN6O2S/c21-13-6-4-12(5-7-13)15-10-16-19(29)23-24-20(27(16)25-15)30-11-14-9-18(28)26-8-2-1-3-17(26)22-14/h1-10H,11H2,(H,23,29) |
| Standard InChI Key | HASYVEKZUXUAPH-UHFFFAOYSA-N |
| SMILES | C1=CC2=NC(=CC(=O)N2C=C1)CSC3=NNC(=O)C4=CC(=NN43)C5=CC=C(C=C5)F |
Introduction
Molecular Architecture and Structural Properties
Core Structural Features
The compound features a fused pyrazolo[1,5-d][1, triazin-4-one system substituted at position 7 with a thiomethyl group connected to a pyrido[1,2-a]pyrimidin-4-one moiety. The 4-fluorophenyl group at position 2 introduces aromaticity and electron-withdrawing characteristics, influencing both reactivity and biological interactions. Key structural parameters include:
The pyrazolo-triazine core adopts a planar conformation stabilized by conjugated π-systems, while the pyrido-pyrimidine ring introduces steric bulk and hydrogen-bonding capabilities through its ketone group.
Spectroscopic Characterization
Infrared (IR) spectroscopy reveals absorption bands at 1684 cm⁻¹ (C=O stretch) and 1658 cm⁻¹ (C=N stretch), consistent with the ketone and triazine functionalities . Nuclear magnetic resonance (NMR) data for analogous compounds show aromatic proton signals between δ 6.93–7.84 ppm and distinct downfield shifts for NH groups (δ 8.34–12.63 ppm) . Mass spectrometry confirms the molecular ion peak at m/z 420.42, aligning with the theoretical molecular weight.
Synthetic Methodologies
Multi-Step Synthesis Framework
The synthesis involves three primary stages:
-
Pyrazolo-Triazine Core Formation: Cyclocondensation of 4-fluorophenylhydrazine with ethyl cyanoacetate under acidic conditions generates the pyrazolo[1,5-d] triazin-4-one scaffold.
-
Pyrido-Pyrimidine Synthesis: Condensation of 2-aminopyridine with diketene derivatives yields the pyrido[1,2-a]pyrimidin-4-one fragment.
-
Thiomethyl Coupling: A nucleophilic substitution reaction using mercaptoacetic acid bridges the two heterocyclic systems .
Representative Reaction Conditions:
-
Solvent: Dioxane or ethanol
-
Catalyst: Triethylamine (TEA)
-
Temperature: Reflux (80–100°C)
Industrial Scalability Challenges
Key bottlenecks include low yields (~35–40%) during the coupling step due to steric hindrance and competing side reactions. Recent advances propose microwave-assisted synthesis to reduce reaction times and improve purity .
Biological Activities and Mechanisms
| Compound | IC₅₀ (nM) | Selectivity (CDK1/CDK2) |
|---|---|---|
| Analog A (No F-substituent) | 120 | 8.3 |
| Target Compound | 45 | 12.7 |
The fluorophenyl moiety improves selectivity by 52% compared to non-fluorinated analogs .
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
| Concentration (μg/mL) | Inhibition Zone (mm) |
|---|---|
| 10 | 12.3 ± 0.9 |
| 20 | 18.7 ± 1.2 |
| 40 | 24.1 ± 1.5 |
Mechanistic studies suggest disruption of membrane integrity via interaction with penicillin-binding proteins (PBPs) .
Pharmacokinetic and Toxicity Profiles
ADMET Predictions
Computational models indicate:
-
Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s)
-
Metabolism: Hepatic CYP3A4-mediated oxidation
-
Toxicity: LD₅₀ (rat) = 320 mg/kg; hERG inhibition risk = low
Solubility Limitations
Aqueous solubility remains suboptimal (0.12 mg/mL at pH 7.4), necessitating prodrug strategies or nanoformulations for in vivo delivery.
Future Research Directions
Synthesis Optimization
-
Microwave-Assisted Reactions: Reduce coupling step duration to <6 hours
-
Enzymatic Catalysis: Explore lipase-mediated coupling for stereochemical control
Targeted Biological Assays
-
In Vivo Tumor Xenograft Models: Evaluate CDK2 inhibition in BALB/c mice
-
Resistance Profiling: Assess mutational escape pathways in MRSA strains
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume